4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
Description
4-(Dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core. The nitrogen of the benzamide is linked to a thiophen-3-yl moiety, which itself is substituted at the 2-position with a 3-methyl-1,2,4-oxadiazol-5-yl group. This compound integrates two heterocyclic systems (thiophene and oxadiazole) and a sulfamoyl functional group, which are common in bioactive molecules.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-10-17-16(24-19-10)14-13(8-9-25-14)18-15(21)11-4-6-12(7-5-11)26(22,23)20(2)3/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKPCGOCJBWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thiophene Ring Introduction: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Benzamide Formation: The final step involves the formation of the benzamide structure, which can be achieved through amide bond formation reactions using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety.
Substitution: Substitution reactions may occur at various positions on the benzamide or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly if they show activity against specific biological targets.
Industry
In industry, it could find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations:
Sulfamoyl/Sulfonamide Groups : The dimethylsulfamoyl group in the target compound differs from diethylsulfamoyl () and benzenesulfonamide () analogs. These groups influence solubility and receptor binding via hydrogen bonding or hydrophobic interactions.
Heterocyclic Moieties :
- The oxadiazole in the target compound is directly fused to the thiophene, unlike thioether-linked oxadiazoles (e.g., compound 45 in ). Direct attachment may enhance rigidity and π-π stacking.
- Thiazole () and isoxazole () derivatives show that heterocycle choice impacts electronic properties and metabolic stability.
Pharmacological Implications :
- The antimicrobial activity of the isoxazole-containing sulfonamide () suggests that the sulfamoyl group and heterocycles are critical for targeting microbial enzymes.
- Anticancer/antiviral activities in thioether-linked oxadiazole derivatives () highlight the importance of flexible substituents for multi-target engagement.
Spectroscopic and Physical Data:
- IR Spectroscopy :
- Solubility and Stability :
- The dimethylsulfamoyl group may enhance water solubility compared to diethyl analogs (), while the oxadiazole-thiophene system could improve metabolic stability over ester-linked derivatives.
Biological Activity
Chemical Structure and Properties
The compound features a benzamide core substituted with a dimethylsulfamoyl group and a 3-methyl-1,2,4-oxadiazol-5-yl thiophen moiety. Its molecular formula is , indicating the presence of nitrogen and sulfur heteroatoms that may contribute to its biological activity.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dimethylsulfamoyl group may interact with specific enzymes, potentially inhibiting their activity. This is similar to other sulfonamide derivatives known for their enzyme inhibitory properties.
- Antimicrobial Activity : Compounds containing oxadiazole moieties have been reported to exhibit antimicrobial properties. For instance, derivatives like HSGN-94 have shown effectiveness against drug-resistant bacteria by inhibiting lipoteichoic acid (LTA) biosynthesis in Staphylococcus aureus .
- Cell Signaling Modulation : The presence of the thiophene ring suggests potential interactions with cellular signaling pathways, possibly affecting gene expression and metabolic processes.
Antimicrobial Studies
Recent studies indicate that similar oxadiazole derivatives possess significant antimicrobial properties. For example, compounds with the oxadiazole structure have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various Gram-positive bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other known oxadiazole derivatives:
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide against drug-resistant strains of Staphylococcus aureus demonstrated promising results. The compound was tested for its ability to inhibit biofilm formation and showed significant activity at concentrations lower than 10 μg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cytotoxic effects, derivatives similar to this compound were evaluated against various cancer cell lines. Results indicated that compounds with a similar structural framework exhibited IC50 values suggesting moderate cytotoxicity, warranting further investigation into their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide, and what critical reaction parameters require optimization?
- Methodology : The synthesis typically involves coupling a sulfamoyl-substituted benzamide with a thiophene-oxadiazole intermediate. Key steps include:
- Oxadiazole Formation : Cyclization of thiosemicarbazide precursors under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,2,4-oxadiazole ring .
- Thiophene Functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the oxadiazole moiety to the thiophene ring. Reaction temperature (80–120°C) and catalyst selection (e.g., Pd(PPh₃)₄) are critical for yield optimization .
- Sulfamoylation : Introducing the dimethylsulfamoyl group via sulfonation of the benzamide precursor, requiring anhydrous conditions to avoid hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most reliable for verifying the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the dimethylsulfamoyl group (δ ~3.1 ppm for N(CH₃)₂) and oxadiazole-thiophene protons (δ ~7.5–8.2 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., CCDC-1441403 in ) resolves bond lengths and angles, particularly for the oxadiazole-thiophene junction, ensuring stereochemical accuracy .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₈N₄O₄S₂) with <2 ppm error .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different assay systems?
- Methodology :
- Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for cytotoxicity baselines) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (e.g., ANOVA) to identify outliers. Adjust for differences in solvent systems (DMSO concentration ≤0.1%) and incubation times .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., tyrosine kinases) and rule off-target effects .
Q. What computational approaches are effective in predicting the environmental fate and degradation pathways of sulfamoyl-containing benzamide derivatives?
- Methodology :
- Quantum Mechanical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict hydrolysis rates of the sulfamoyl group in aqueous environments, identifying reactive intermediates .
- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter to assess adsorption potential, using force fields like CHARMM or AMBER .
- QSAR Modeling : Correlate substituent electronegativity (e.g., oxadiazole vs. triazole) with biodegradation half-lives in EPA’s EPISuite database .
Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s pharmacokinetic profile compared to other heterocyclic substituents?
- Methodology :
- Comparative SAR Studies : Synthesize analogs with triazole or thiadiazole rings and measure logP (octanol-water partition) and plasma protein binding (equilibrium dialysis). The oxadiazole’s electron-withdrawing nature reduces logP by ~0.5 units, enhancing aqueous solubility .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The oxadiazole ring resists CYP450-mediated oxidation better than thiophene, extending half-life (t₁/₂ > 4 hrs) .
- Permeability Screening : Use Caco-2 cell monolayers to assess intestinal absorption. Methyl substitution on oxadiazole improves permeability 2-fold vs. unsubstituted analogs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in cytotoxicity studies between cancer cell lines and normal fibroblasts?
- Methodology :
- Dose-Response Profiling : Test a wider concentration range (0.1–100 μM) to identify selective toxicity thresholds. For example, IC₅₀ values <10 μM in MCF-7 cells vs. >50 μM in NIH/3T3 fibroblasts suggest tumor-specific activity .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Discrepancies may arise if the compound induces necroptosis in fibroblasts but not cancer cells .
- Redox Profiling : Measure ROS levels (DCFDA assay); elevated ROS in cancer cells may enhance compound efficacy via oxidative stress synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
